molecular formula C9H6F3IO3 B3030942 Methyl 3-iodo-4-(trifluoromethoxy)benzoate CAS No. 1131614-65-7

Methyl 3-iodo-4-(trifluoromethoxy)benzoate

Cat. No.: B3030942
CAS No.: 1131614-65-7
M. Wt: 346.04
InChI Key: GDNJYOSXXLIZBO-UHFFFAOYSA-N
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Description

Methyl 3-iodo-4-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C9H6F3IO3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with iodine and trifluoromethoxy groups.

Safety and Hazards

The safety data sheet for a similar compound, “Methyl 3-(trifluoromethoxy)benzoate”, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention .

Biochemical Analysis

Biochemical Properties

Methyl 3-iodo-4-(trifluoromethoxy)benzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of novel colchicine-derived nitrate esters as immunosuppressant agents . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it is used in the synthesis of selective discoidin domain receptor 1 (DDR1) inhibitors, which play a role in cell signaling and cancer progression . The compound’s impact on gene expression and cellular metabolism can lead to changes in cell function and behavior.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes or proteins, leading to enzyme inhibition or activation. For instance, it is used in the preparation of difluoro and trifluoro compounds, which can inhibit certain enzymes involved in cancer cell proliferation . These interactions can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies can result in changes in cellular function and behavior.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For example, high doses of the compound can lead to toxicity and adverse effects on cellular function . Threshold effects are also observed, where a specific dosage level is required to achieve the desired biochemical effect.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic pathways can influence metabolic flux and metabolite levels in cells . These interactions can result in changes in cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can interact with transporters or binding proteins that facilitate its movement across cell membranes . Its localization and accumulation within specific tissues or cellular compartments can influence its activity and function.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular compartments can affect its biochemical interactions and overall function.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the iodination of methyl 4-(trifluoromethoxy)benzoate using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions .

Industrial Production Methods

In an industrial setting, the production of methyl 3-iodo-4-(trifluoromethoxy)benzoate may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters, such as temperature and pressure, to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-4-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate and a solvent like tetrahydrofuran (THF).

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas under atmospheric pressure.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-iodo-4-(trifluoromethoxy)benzoate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity and interactions with biological targets, making it valuable in the design of novel pharmaceuticals and materials .

Properties

IUPAC Name

methyl 3-iodo-4-(trifluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3IO3/c1-15-8(14)5-2-3-7(6(13)4-5)16-9(10,11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNJYOSXXLIZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OC(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661082
Record name Methyl 3-iodo-4-(trifluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131614-65-7
Record name Methyl 3-iodo-4-(trifluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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